molecular formula C9H10BrN3 B2587636 1H-Benzimidazole-2-ethanamine, 7-bromo- CAS No. 4507-68-0

1H-Benzimidazole-2-ethanamine, 7-bromo-

Cat. No.: B2587636
CAS No.: 4507-68-0
M. Wt: 240.104
InChI Key: UOTQOYUBCRMCPK-UHFFFAOYSA-N
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Description

This compound belongs to the benzimidazole class, which is known for its diverse biological activities and utility in drug development.

Preparation Methods

The synthesis of 1H-Benzimidazole-2-ethanamine, 7-bromo- typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-5-bromophenol and 2-chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out in chloroform solvent in the presence of tetraethylammonium bromide (TEBA) and sodium bicarbonate (NaHCO3).

    Industrial Production: Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1H-Benzimidazole-2-ethanamine, 7-bromo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Benzimidazole-2-ethanamine, 7-bromo- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.

    Medicine: Benzimidazole derivatives, including 1H-Benzimidazole-2-ethanamine, 7-bromo-, are explored for their potential therapeutic applications, such as in the treatment of infections and cancer.

    Industry: The compound is used in the development of new materials, including dyes and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-ethanamine, 7-bromo- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, affecting their function and stability.

    Pathways Involved: It can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

1H-Benzimidazole-2-ethanamine, 7-bromo- can be compared with other benzimidazole derivatives:

    Similar Compounds: Other similar compounds include 1H-Benzimidazole-2-ethanamine, 5-bromo-, and 1H-Benzimidazole-2-ethanamine, 6-bromo-.

    Uniqueness: The presence of the bromine atom at the 7-position in 1H-Benzimidazole-2-ethanamine, 7-bromo- imparts unique chemical and biological properties, such as enhanced antimicrobial and anticancer activities compared to its analogs.

Properties

IUPAC Name

2-(4-bromo-1H-benzimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4-5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTQOYUBCRMCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4507-68-0
Record name 2-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine
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